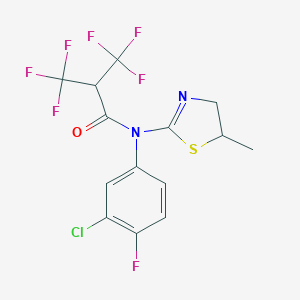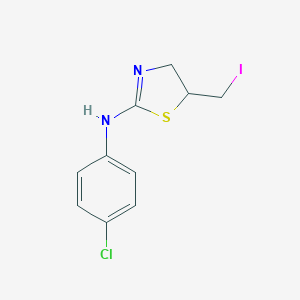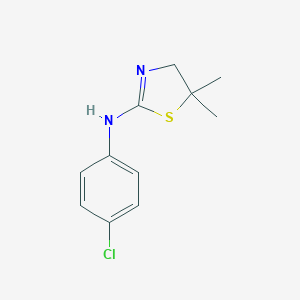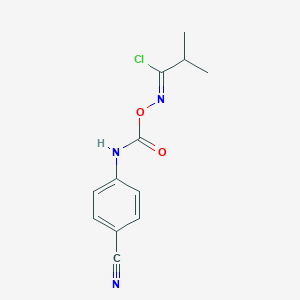![molecular formula C19H17F6N3OS2 B396286 N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide](/img/structure/B396286.png)
N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide is a complex organic compound that features a unique combination of cyano, thiophene, and hexafluoropropane groups. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide can be achieved through a multi-step process involving the cyanoacetylation of amines. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction typically proceeds via stirring without solvent at room temperature or under heat, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include various substituted thiophenes, amines, and heterocyclic compounds, which can exhibit diverse biological activities and chemical properties .
科学的研究の応用
N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide has several scientific research applications:
作用機序
The mechanism of action of N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial DNA helicases and nucleases, thereby disrupting DNA replication and repair processes . This inhibition can lead to the suppression of bacterial growth and proliferation, making it a potential candidate for antibacterial therapies.
類似化合物との比較
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide: Exhibits similar inhibitory effects on bacterial enzymes.
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Used as a precursor for the synthesis of various heterocyclic compounds.
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide: Another related compound with potential biological activities.
Uniqueness
N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide is unique due to its combination of cyano, thiophene, and hexafluoropropane groups, which confer distinct chemical properties and biological activities
特性
分子式 |
C19H17F6N3OS2 |
|---|---|
分子量 |
481.5g/mol |
IUPAC名 |
N-[2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H17F6N3OS2/c20-18(21,22)17(19(23,24)25,27-15(29)14-8-5-9-30-14)28-16-12(10-26)11-6-3-1-2-4-7-13(11)31-16/h5,8-9,28H,1-4,6-7H2,(H,27,29) |
InChIキー |
MUTXSPUDAQQNDU-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=CS3)C#N |
正規SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=CS3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B396207.png)
![N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B396208.png)
![N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396209.png)

![ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B396211.png)
![Ethyl 2-[4-[(2,4-dichlorobenzoyl)-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B396212.png)
![Ethyl 1-[(3-ethyl-3-oxetanyl)methoxy]-2,2,2-trifluoro-1-(trifluoromethyl)ethylcarbamate](/img/structure/B396213.png)


![Ethyl 2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoro-2-[3-(trifluoromethyl)anilino]propanoate](/img/structure/B396216.png)
![Ethyl 2-[4-(benzylideneamino)-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B396221.png)
![Ethyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-methylanilino)propanoate](/img/structure/B396222.png)
![Ethyl 2-[2-[[2-(ethoxycarbonylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B396226.png)
